molecular formula C42H85NO5 B8089351 N-(2-hydroxytetracosanoyl)-phytosphingosine

N-(2-hydroxytetracosanoyl)-phytosphingosine

Cat. No. B8089351
M. Wt: 684.1 g/mol
InChI Key: ZFUXWVVVWGWGPQ-XRFUAQTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxytetracosanoyl)-phytosphingosine is a useful research compound. Its molecular formula is C42H85NO5 and its molecular weight is 684.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxytetracosanoyl)-phytosphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxytetracosanoyl)-phytosphingosine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phytosphingosine Metabolism and Fatty Acid Diversity : Phytosphingosine is metabolized into odd-numbered fatty acids and incorporated into glycerophospholipids in both yeast and mammalian cells. This process involves the enzyme long-chain base 1-phosphate lyase and contributes to fatty acid diversity (Kondo et al., 2014).

  • Galactosylphytosphingosine Synthesis : Galactosylphytosphingosine, derived from phytosphingosine, can be synthesized for potential applications in glycosphingolipid research (Pascher, 1974).

  • Plant Growth Promotion : Certain phytosphingosine-type ceramides and glucocerebrosides extracted from marine organisms show plant growth promotion activities, indicating potential agricultural applications (Ishii et al., 2006).

  • Skin Moisture Enhancement : Phytosphingosine has been found to enhance skin moisture by stimulating filaggrin biosynthesis and degradation, leading to natural moisturizing factor (NMF) formation, indicating its potential in dermatological applications (Choi et al., 2017).

  • Anti-Inflammatory Properties : Derivatives of phytosphingosine show promising results in ameliorating skin inflammation by inhibiting key signaling pathways in keratinocytes and mice models, suggesting therapeutic potential for chronic inflammatory skin diseases (Kim et al., 2014).

  • Interaction with Sphingomyelin and Cholesterol : Phytosphingosine analogs demonstrate unique interactions with sphingomyelin and cholesterol, impacting membrane stability and organization, relevant for cell biology research (Jaikishan & Slotte, 2013).

properties

IUPAC Name

(2S)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)/t38-,39+,40-,41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUXWVVVWGWGPQ-XRFUAQTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxytetracosanoyl)-phytosphingosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.